Ethyl 2-methoxy-3-oxobutanoate
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Overview
Description
Ethyl 2-methoxy-3-oxobutanoate is an organic compound with the molecular formula C7H12O4. It is a colorless liquid with a pleasant odor and is commonly used as an intermediate in organic synthesis. This compound is also known by other names such as ethyl 2-methoxy-3-oxobutyrate and this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methoxy-3-oxobutanoate can be synthesized through the esterification of 2-methoxy-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, this compound is produced by the reaction of ethyl acetoacetate with methanol in the presence of a base such as sodium methoxide. The reaction is carried out at elevated temperatures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxy-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-methoxy-3-oxobutanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a building block for the synthesis of biologically active compounds.
Medicine: As a precursor for the synthesis of pharmaceutical agents.
Industry: As a solvent and reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of ethyl 2-methoxy-3-oxobutanoate involves its conversion to reactive intermediates that can interact with various molecular targets. These intermediates can undergo nucleophilic addition or substitution reactions, leading to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Ethyl 2-methoxy-3-oxobutanoate is similar to other compounds such as ethyl acetoacetate and ethyl 2-methyl-3-oxobutanoate. it is unique in its ability to undergo specific substitution reactions due to the presence of the methoxy group. This makes it a valuable intermediate in the synthesis of complex organic molecules .
List of Similar Compounds
- Ethyl acetoacetate
- Ethyl 2-methyl-3-oxobutanoate
- Ethyl 2-methylacetoacetate
Properties
CAS No. |
129400-09-5 |
---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
ethyl 2-methoxy-3-oxobutanoate |
InChI |
InChI=1S/C7H12O4/c1-4-11-7(9)6(10-3)5(2)8/h6H,4H2,1-3H3 |
InChI Key |
DRZYDJCJGUTAQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)OC |
Origin of Product |
United States |
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